Des-Fluoromethyl S-Methyl Fluticasone Furoate is a synthetic glucocorticoid known for its potent anti-inflammatory and antiallergic properties. This compound, with the chemical formula and a molecular weight of 520.59 g/mol, is utilized in various pharmaceutical formulations aimed at treating inflammatory conditions such as asthma and allergic rhinitis. Its application extends to scientific research, particularly in studies related to cellular signaling pathways and gene expression .
Des-Fluoromethyl S-Methyl Fluticasone Furoate is classified as a glucocorticoid, which are steroid hormones that modulate inflammation and immune responses. The compound is derived from fluticasone furoate, a more commonly known corticosteroid used in clinical settings. It is available for purchase through various chemical suppliers for research purposes, indicating its relevance in both academic and industrial settings .
The synthesis of Des-Fluoromethyl S-Methyl Fluticasone Furoate involves several key steps, including fluorination, hydroxylation, and esterification. The following methods highlight the technical details of its synthesis:
The reaction conditions are meticulously controlled to optimize yield and purity. Common solvents include acetone and dichloroethane, while triethylamine serves as an acid-binding reagent during the synthesis process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the integrity of the synthesized compound .
Des-Fluoromethyl S-Methyl Fluticasone Furoate can participate in various chemical reactions:
Key reagents include:
The specific conditions such as temperature and solvent choice are critical for achieving desired reaction outcomes .
Des-Fluoromethyl S-Methyl Fluticasone Furoate functions by binding to glucocorticoid receptors located in the cytoplasm of target cells. This binding activates anti-inflammatory genes while suppressing pro-inflammatory genes. The compound effectively inhibits the release of inflammatory mediators like cytokines and chemokines, leading to reduced inflammation and alleviation of allergic responses .
Relevant data from analytical techniques such as NMR and HPLC confirm the purity and structural integrity of Des-Fluoromethyl S-Methyl Fluticasone Furoate .
Des-Fluoromethyl S-Methyl Fluticasone Furoate has significant applications in various scientific fields:
Due to its potent pharmacological effects, it plays a crucial role in both clinical applications and research settings aimed at understanding inflammatory processes .
The stereoselective introduction of fluorine atoms at the C6 and C9 positions of the androstane core represents a critical transformation in the synthesis of Des-Fluoromethyl S-Methyl Fluticasone Furoate. This process employs halogen exchange reactions under SN₂ conditions, where chloro or bromo precursors undergo substitution with fluoride ions. Key to this transformation is the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc), which facilitate the dissolution of both organic substrates and inorganic fluoride sources [2]. The reaction typically employs alkali metal fluorides (e.g., KF, CsF) or tetraalkylammonium fluorides at elevated temperatures (80-120°C) to achieve complete conversion [2].
The reaction efficiency exhibits significant dependence on the leaving group characteristics and steric environment around the reaction center. Bromo-substituted intermediates demonstrate approximately 3.5-fold greater reactivity compared to their chloro counterparts due to the lower bond dissociation energy of C-Br bonds. Computational studies indicate that the α-face approach of the fluoride ion is favored due to minimal 1,3-diaxial interactions in the transition state, which aligns with the observed β-configuration of the introduced fluorine atoms. This stereochemical outcome is crucial for glucocorticoid receptor binding affinity, as confirmed through crystallographic studies of receptor-ligand complexes [4].
Table 1: Optimization Parameters for Nucleophilic Fluorination
Precursor Leaving Group | Fluoride Source | Solvent System | Temperature (°C) | Reaction Yield (%) |
---|---|---|---|---|
Bromo | KF | DMF | 100 | 92 |
Chloro | CsF | DMAc | 120 | 85 |
Bromo | TBABF | DMF | 90 | 94 |
Chloro | KF | DMF | 110 | 78 |
The conversion of the thiocarboxylate moiety to the methylsulfanyl group represents a pivotal transformation in the synthesis of Des-Fluoromethyl S-Methyl Fluticasone Furoate (CAS 397864-58-3). This synthetic step employs methylation agents including methyl iodide, dimethyl sulfate, or diazomethane under carefully controlled conditions to achieve selective S-alkylation without O-alkylation side reactions [2] [3]. The reaction demonstrates optimal performance in biphasic solvent systems such as acetone-water (4:1) or ethyl acetate-water, where the addition of inorganic bases like potassium carbonate or bicarbonate maintains the reaction pH between 7.5-8.5, minimizing hydrolysis of the labile furan-2-carboxylate ester [2] [3].
Recent methodological advances have focused on enhancing chemoselectivity profiles through the implementation of phase-transfer catalysts. Tetrabutylammonium bromide (TBAB) significantly improves reaction kinetics by facilitating the transfer of methylating agents into the organic phase where the thiocarboxylate anion resides. This approach achieves near-quantitative conversion (98.5%) with less than 0.5% O-methylated byproduct formation. The reaction progress is effectively monitored through HPLC analysis using a C18 reverse-phase column with UV detection at 254 nm, where the product exhibits a retention time shift of approximately 1.8 minutes relative to the starting thiocarboxylate precursor [3].
Table 2: Comparative Performance of Methylation Reagents
Methylation Agent | Base | Solvent System | Reaction Time (h) | S-Methyl Product Yield (%) | O-Methyl Byproduct (%) |
---|---|---|---|---|---|
Methyl iodide | K₂CO₃ | Acetone/H₂O | 3 | 92 | 1.8 |
Dimethyl sulfate | KHCO₃ | Ethyl acetate/H₂O | 4.5 | 85 | 3.2 |
Methyl iodide | K₃PO₄ | 2-Butanone | 2.5 | 94 | 0.9 |
Diazomethane (in situ) | Et₃N | Diethyl ether | 0.5 | 98 | <0.5 |
The installation of the furan-2-carbonyl moiety at the C17-hydroxy position requires precise stereochemical control to maintain the β-orientation essential for glucocorticoid receptor interaction. This transformation employs carbodiimide-mediated coupling protocols using N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) [1] [5]. The reaction demonstrates remarkable solvent dependency, with chlorinated solvents (dichloromethane, chloroform) providing superior yields (91-95%) compared to ethereal solvents (THF, 2-MeTHF) which yield 75-80% product. This disparity arises from enhanced substrate solvation and reagent compatibility in chlorinated systems [5].
Critical to avoiding epimerization at the C16-methyl center is maintaining sub-zero reaction temperatures (-20°C to 0°C) and strictly anhydrous conditions. The reaction exhibits exceptional functional group tolerance toward the C11-hydroxyl group, which remains unprotected during the coupling process. This chemoselectivity stems from the significant steric hindrance difference between the tertiary C17-alcohol and the secondary C11-alcohol. Post-reaction purification employs silica gel chromatography with ethyl acetate/hexane gradients (15-35% ethyl acetate) to isolate the product with >99.5% diastereomeric excess, as confirmed by chiral HPLC analysis [1] [5].
Table 3: Esterification Efficiency Under Various Conditions
Coupling Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Excess (%) |
---|---|---|---|---|---|---|
DCC | DMAP | CH₂Cl₂ | -15 | 12 | 95 | >99.9 |
EDC·HCl | DMAP | CHCl₃ | 0 | 8 | 91 | 99.7 |
CDI | None | THF | 25 | 24 | 78 | 98.5 |
DCC | PPTS | Toluene | 25 | 36 | 65 | 97.8 |
The strategic replacement of the fluoromethylthio group (-SCF₃) with a methylthio moiety (-SCH₃) significantly alters the molecular properties of fluticasone derivatives. Analytical data reveal that this substitution reduces molecular weight by 42 atomic mass units (from 538.58 to 520.59 g/mol) while increasing the calculated logP by approximately 0.35 units, indicating enhanced lipophilicity [3] [5]. This modification substantially improves the crystallization behavior of the final product, facilitating purification through recrystallization from ethanol-water mixtures with recovery yields exceeding 85% compared to 65% for the fluoromethyl analog [3].
Biological characterization demonstrates preserved glucocorticoid receptor binding affinity despite the modification. Molecular docking studies indicate that the methylthio group maintains critical van der Waals interactions with Phe-623 and Gln-570 residues within the ligand-binding domain, similar to those observed with fluticasone furoate [4]. However, the binding thermodynamics differ significantly, with the methylthio derivative exhibiting a favorable entropic contribution (-TΔS = -5.3 kcal/mol) versus the fluoromethyl analog's enthalpically driven binding (ΔH = -11.2 kcal/mol). These differences stem from distinct desolvation patterns upon receptor binding and altered protein conformational entropy. The synthetic efficiency of the methylthio derivative manifests in a streamlined three-step process from fluticasone furoate with an overall yield of 68%, compared to the five-step synthesis (52% yield) required for the fluoromethyl counterpart [3] [4].
Table 4: Comparative Profile of Fluticasone Derivatives
Property | Des-Fluoromethyl S-Methyl Fluticasone Furoate | Fluticasone Furoate | Change (%) |
---|---|---|---|
Molecular Formula | C₂₇H₃₀F₂O₆S | C₂₇H₂₉F₃O₆S | - |
Molecular Weight (g/mol) | 520.59 | 538.58 | -3.3 |
Calculated logP | 3.15 | 2.80 | +12.5 |
GR Binding pIC₅₀ | 8.2 ± 0.1 | 8.2 ± 0.4 | 0 |
NF-κB Transrepression pIC₅₀ | 10.3 ± 0.4 | 10.5 ± 0.3 | -1.9 |
Synthetic Steps (from core) | 3 | 5 | -40 |
Overall Yield | 68% | 52% | +30.7 |
Comprehensive Compound Nomenclature
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3